molecular formula C13H4Cl6O B1211021 1,2,4,5,7,8-Hexachloro-9H-xanthene CAS No. 38178-99-3

1,2,4,5,7,8-Hexachloro-9H-xanthene

Cat. No.: B1211021
CAS No.: 38178-99-3
M. Wt: 388.9 g/mol
InChI Key: UJJKLXQRMWQYJE-UHFFFAOYSA-N
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Description

1,2,4,5,7,8-Hexachloro-9H-xanthene is a chlorinated derivative of xanthene, characterized by the presence of six chlorine atoms attached to the xanthene core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5,7,8-Hexachloro-9H-xanthene can be synthesized through the chlorination of xanthene derivatives. One common method involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of xanthene in large-scale reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,7,8-Hexachloro-9H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,4,5,7,8-Hexachloro-9H-xanthene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various xanthene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4,5,7,8-Hexachloro-9H-xanthene involves its interaction with cellular components, leading to various biological effects. The compound can interact with enzymes and proteins, altering their function and activity. It may also affect cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5,7,8-Hexachloro-9H-xanthene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective reactivity and stability are required .

Properties

IUPAC Name

1,2,4,5,7,8-hexachloro-9H-xanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Cl6O/c14-6-2-8(16)12-4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)20-12/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJKLXQRMWQYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2Cl)Cl)Cl)OC3=C1C(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191560
Record name 1,2,4,5,7,8-Hexachloro(9H)xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38178-99-3
Record name 1,2,4,5,7,8-Hexachloro(9H)xanthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5,7,8-Hexachloro(9H)xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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